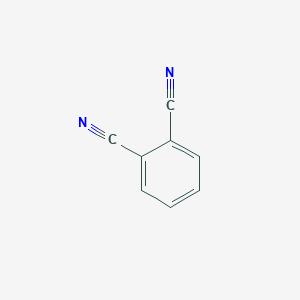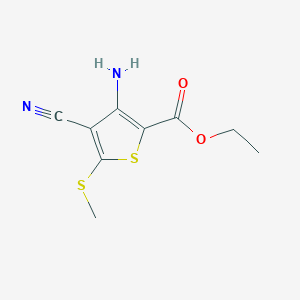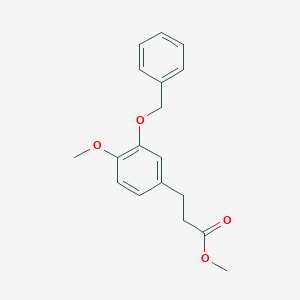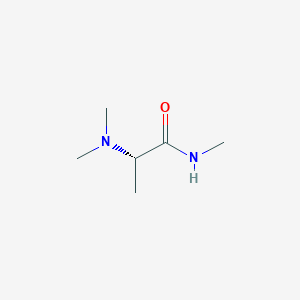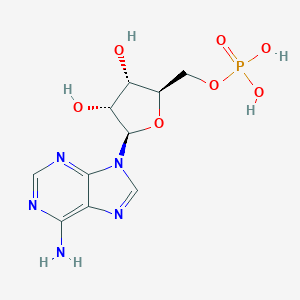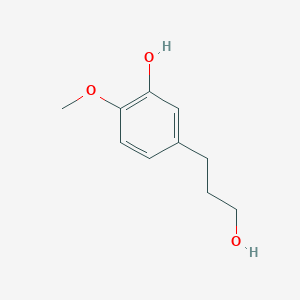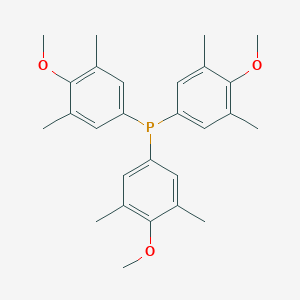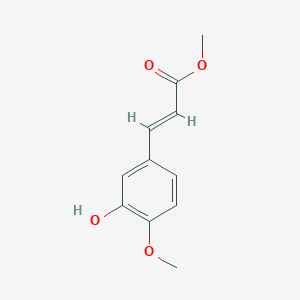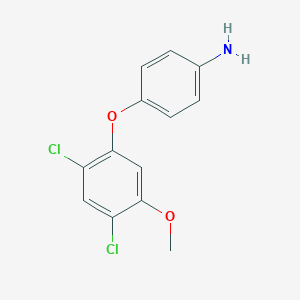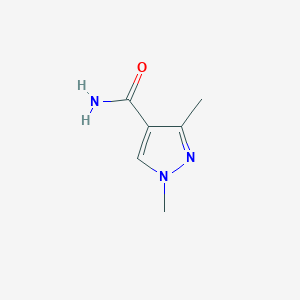
1,3-Dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpyrazole-4-carboxamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DMPA is a pyrazole derivative that has a wide range of biological activities, making it a promising candidate for drug development and other applications.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 1,3-Dimethylpyrazole-4-carboxamide may also act by blocking the activity of certain enzymes and receptors involved in various biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3-Dimethylpyrazole-4-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve glucose metabolism in diabetic rats. 1,3-Dimethylpyrazole-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it a useful tool for studying various biological processes.
However, there are also some limitations to the use of 1,3-Dimethylpyrazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1,3-Dimethylpyrazole-4-carboxamide may have off-target effects that could complicate experimental outcomes.
Direcciones Futuras
There are several future directions for research on 1,3-Dimethylpyrazole-4-carboxamide. One area of interest is the development of new drugs based on its chemical structure. 1,3-Dimethylpyrazole-4-carboxamide has shown promise as a potential treatment for various diseases, and further research may lead to the development of new therapies.
Another area of interest is the development of new materials and polymers based on 1,3-Dimethylpyrazole-4-carboxamide. Its unique chemical properties make it a useful building block for the synthesis of new materials with specific properties.
Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide and its potential off-target effects. This will be important for the development of new drugs and the interpretation of experimental results.
Métodos De Síntesis
The synthesis of 1,3-Dimethylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with ammonia to yield 1,3-Dimethylpyrazole-4-carboxamide. The overall synthesis process is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
1,3-Dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, 1,3-Dimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, diabetes, and other diseases.
In agriculture, 1,3-Dimethylpyrazole-4-carboxamide has been used as a plant growth regulator to increase crop yield and improve plant resistance to environmental stress. It has also been investigated as a potential pesticide and herbicide.
In material science, 1,3-Dimethylpyrazole-4-carboxamide has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows it to form strong bonds with other molecules, making it a useful tool for the development of new materials with specific properties.
Propiedades
Número CAS |
124845-21-2 |
|---|---|
Nombre del producto |
1,3-Dimethylpyrazole-4-carboxamide |
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |
Clave InChI |
WIRJLEWTAGZYMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)N)C |
SMILES canónico |
CC1=NN(C=C1C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



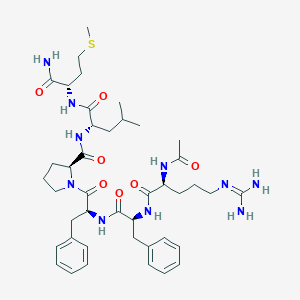

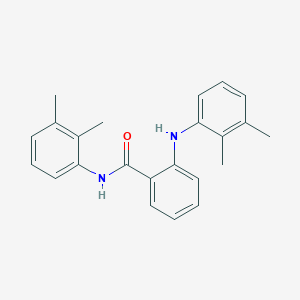
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
